

Physical and chemical properties of Cyclohex-2-ene-1-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohex-2-ene-1-carboxylic Acid

Cat. No.: B1353798

[Get Quote](#)

An In-depth Technical Guide to Cyclohex-2-ene-1-carboxylic Acid

Executive Summary: This document provides a comprehensive technical overview of **Cyclohex-2-ene-1-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the core physical, chemical, and spectroscopic properties of the compound, presenting quantitative data in structured tables for clarity. Detailed experimental protocols for its synthesis via the Diels-Alder reaction and subsequent purification are provided. The guide also illustrates key chemical transformations and synthetic pathways using Graphviz diagrams and discusses the compound's role as a valuable scaffold in the development of biologically active molecules.

Introduction

Cyclohex-2-ene-1-carboxylic acid ($C_7H_{10}O_2$) is an unsaturated cyclic carboxylic acid. Its structure, featuring a cyclohexene ring functionalized with a carboxyl group, makes it a versatile building block in organic synthesis. The presence of two distinct functional groups—a reactive carbon-carbon double bond and a carboxylic acid moiety—allows for a wide range of chemical modifications. This dual reactivity makes the cyclohexene carboxylic acid scaffold a recurring motif in natural products and a valuable intermediate in the synthesis of pharmaceutical agents and other complex molecules.^[1] Its derivatives have been explored for various therapeutic properties, including potential anti-inflammatory and antimicrobial activities.^[1]

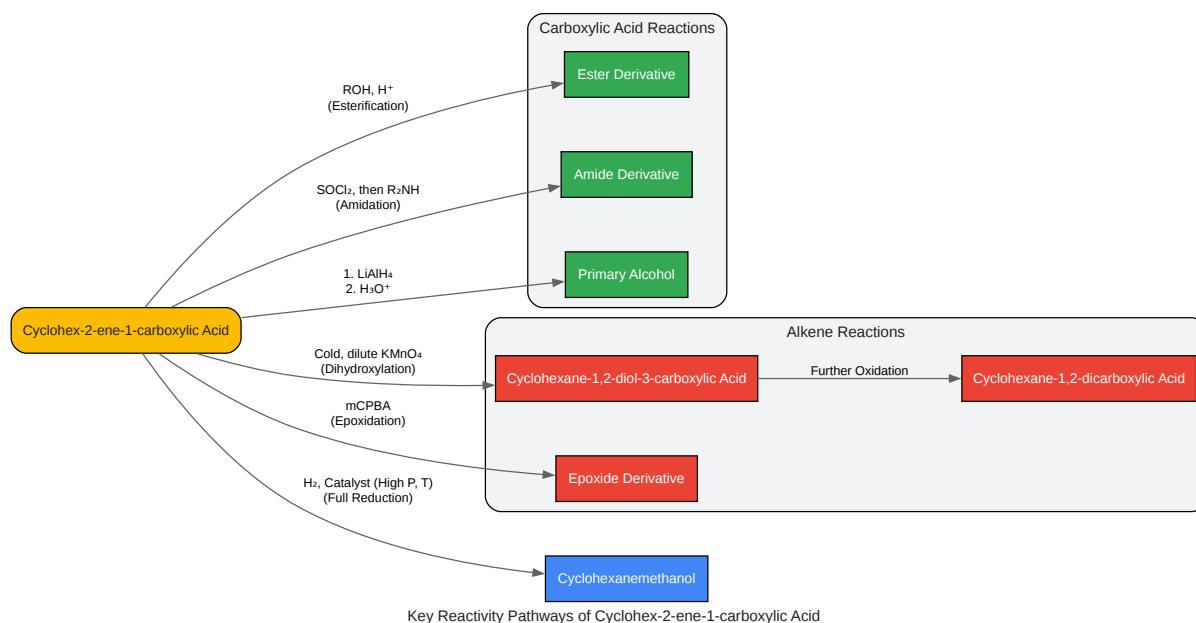
Physical and Spectroscopic Properties

The physical and spectroscopic data for **Cyclohex-2-ene-1-carboxylic acid** are summarized below. These properties are fundamental for its identification, handling, and application in experimental settings.

Table 1: Physical Properties of Cyclohex-2-ene-1-carboxylic Acid

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ O ₂	[1][2][3][4]
Molecular Weight	126.15 g/mol	[1][2][3][5]
Melting Point	123-125 °C	[6]
Boiling Point	169 °C (at 760 Torr)	[3][5]
130-132 °C (at 30 Torr)	[6]	
Density	1.084 g/cm ³	[3]
1.126 ± 0.06 g/cm ³ (Predicted)	[6]	
Solubility	Soluble in water and miscible in polar solvents.	[3][5]
pKa	~4.9 (Estimated based on Cyclohexanecarboxylic acid)	
XLogP3	1.5	[2][5]

Table 2: Spectroscopic Data for Cyclohex-2-ene-1-carboxylic Acid

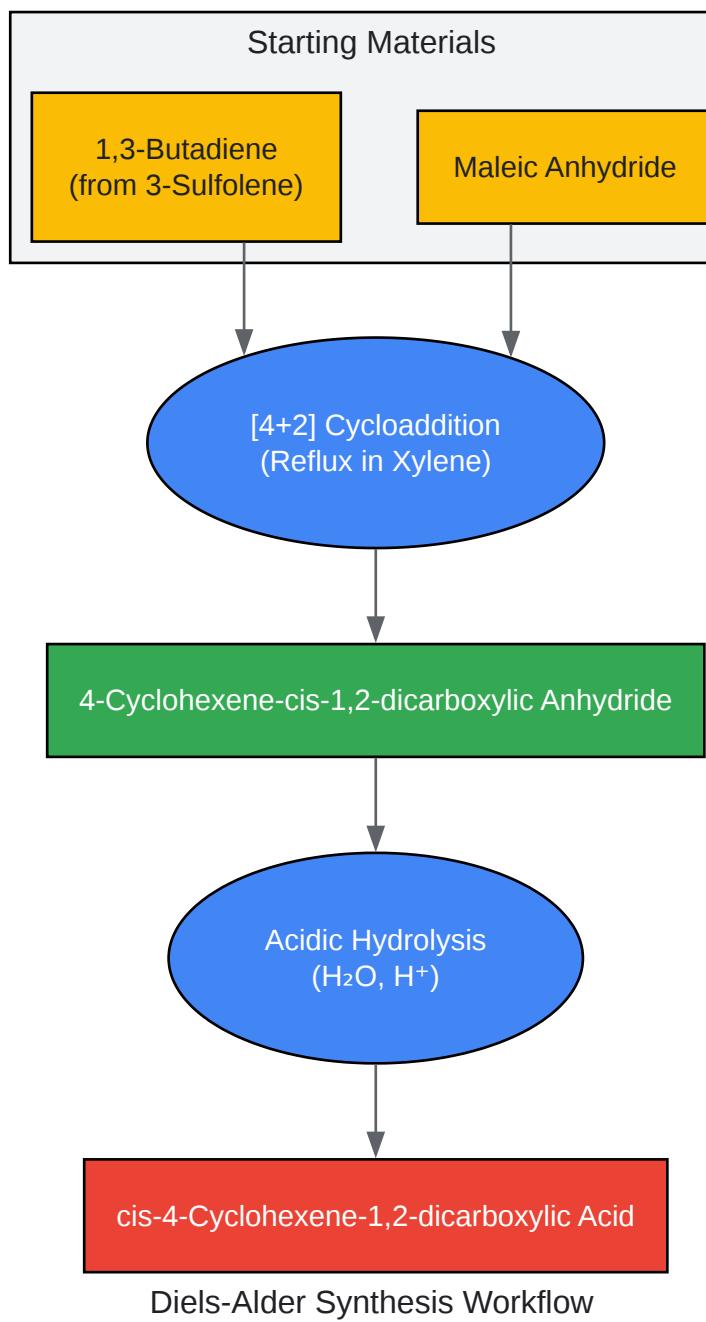

Spectroscopy	Characteristic Peaks / Shifts
¹ H NMR	The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet far downfield, often around 12 ppm.
¹³ C NMR	The carboxyl carbon (-COOH) absorbs in the range of 165-185 δ . Carbons of the double bond (C=C) appear in the olefinic region.
Infrared (IR)	A very broad O-H stretch from 2500-3300 cm^{-1} . A strong C=O stretch between 1690-1760 cm^{-1} . A C=C stretch appears around 1650 cm^{-1} .

Chemical Properties and Reactivity

The chemical behavior of **Cyclohex-2-ene-1-carboxylic acid** is dictated by its two primary functional groups: the alkene and the carboxylic acid. This allows for selective reactions at either site.

- Reactions at the Double Bond: The C=C double bond is susceptible to electrophilic addition reactions. It can undergo halogenation, hydrohalogenation, and oxidation. For instance, oxidation with a strong oxidizing agent like hot, acidic potassium permanganate (KMnO₄) can cleave the ring, while milder conditions can lead to the formation of diols.[\[1\]](#)
- Reactions of the Carboxylic Acid Group: The carboxyl group is a versatile handle for various transformations. It can be readily converted into esters (esterification), amides (amidation), or reduced to a primary alcohol using strong reducing agents like LiAlH₄.

The following diagram illustrates the key reactive pathways of **Cyclohex-2-ene-1-carboxylic acid**.


[Click to download full resolution via product page](#)

Key reactivity pathways of the core molecule.

Synthesis and Purification Protocols

A common and efficient method for synthesizing the cyclohexene ring system is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.

This protocol describes the synthesis of a cyclohexene dicarboxylic acid, a direct precursor that can be further modified. The reaction uses 3-sulfolene as a stable, solid source of 1,3-butadiene and maleic anhydride as the dienophile.

[Click to download full resolution via product page](#)

Workflow for the Diels-Alder synthesis.

Materials:

- 3-Sulfolene (Butadiene sulfone)
- Maleic anhydride
- Xylene (solvent)
- Concentrated Sulfuric Acid (catalyst for hydrolysis)
- Deionized water
- Petroleum ether (for washing)

Procedure:

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap, combine 3-sulfolene, maleic anhydride, and xylene.^[7] Note: This reaction should be performed in a fume hood as it generates sulfur dioxide gas.^{[7][8]}
- Diels-Alder Reaction: Gently heat the mixture to reflux. The 3-sulfolene will thermally decompose to release 1,3-butadiene in situ, which then reacts with maleic anhydride.^[8] Maintain a gentle reflux for approximately 30-60 minutes.
- Cooling: After the reflux period, remove the heat source and allow the flask to cool to room temperature. The initial product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, may begin to crystallize.
- Hydrolysis: To the cooled reaction mixture, carefully add deionized water and a few drops of concentrated sulfuric acid.^[9] Re-attach the reflux condenser and heat the mixture to reflux for an additional 10-15 minutes to hydrolyze the anhydride to the dicarboxylic acid.^[9]
- Isolation and Purification: Cool the flask in an ice bath to induce crystallization of the dicarboxylic acid product.^[9] Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether to remove non-polar impurities, and allow them to air dry.^[8]

For solid carboxylic acids like **Cyclohex-2-ene-1-carboxylic acid**, recrystallization is an effective purification method. If the product is impure with neutral or basic compounds, an acid-

base extraction can be performed first.

- Acid-Base Extraction: Dissolve the crude solid in an aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its water-soluble carboxylate salt. Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities.
- Acidification: Cool the aqueous layer in an ice bath and re-acidify it slowly with a strong acid (e.g., HCl) until the pH is well below the pKa of the carboxylic acid, causing it to precipitate out of the solution.
- Recrystallization: Collect the precipitated solid via vacuum filtration. Dissolve the solid in a minimum amount of a suitable hot solvent (e.g., water, ethanol/water mixture, or toluene). Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration.

[\[6\]](#)

Biological Activity and Applications

While **Cyclohex-2-ene-1-carboxylic acid** itself is not widely reported as a direct modulator of specific signaling pathways, its structural scaffold is of significant interest in medicinal chemistry and drug development.

Research has shown that derivatives of cyclohexene carboxylic acid exhibit notable biological activities:

- Anti-inflammatory and Antiproliferative Effects: A study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated significant antiproliferative activity in cultures of human peripheral blood mononuclear cells (PBMCs). [\[10\]](#)[\[11\]](#) Certain derivatives were also found to strongly inhibit the secretion of pro-inflammatory cytokines such as TNF- α and IL-6, suggesting potent anti-inflammatory properties.[\[10\]](#)[\[11\]](#)
- Antimicrobial Activity: Some derivatives have shown selective bacteriostatic activity against bacterial strains like *S. aureus* and *M. smegmatis*.[\[10\]](#)[\[11\]](#)

These findings highlight the role of the cyclohexene carboxylic acid core as a foundational structure for generating novel therapeutic agents. The ability to easily modify both the alkene

and the carboxylic acid functionalities allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Cyclohex-2-ene-1-carboxylic acid** is associated with the following hazards:

- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are essential when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

Cyclohex-2-ene-1-carboxylic acid is a compound of significant utility in organic synthesis. Its well-defined physical and spectroscopic properties, combined with the versatile reactivity of its alkene and carboxyl functional groups, make it an important precursor for more complex molecules. The straightforward synthesis via the Diels-Alder reaction and established purification protocols further enhance its accessibility for research. While not a direct signaling molecule, its scaffold is a proven platform for the development of novel compounds with promising anti-inflammatory, antiproliferative, and antimicrobial activities, underscoring its relevance to the fields of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohex-2-ene-1-carboxylic Acid | 62115-15-5 | Benchchem [benchchem.com]
- 2. Cyclohex-2-ene-1-carboxylic acid | C7H10O2 | CID 10975489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohex-2-ene-1-carboxylic acid | 62115-15-5 | MCA11515 [biosynth.com]
- 4. PubChemLite - Cyclohex-2-ene-1-carboxylic acid (C7H10O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-Cyclohexene-1-carboxylic acid, (S)- (149055-85-6) for sale [vulcanchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. scribd.com [scribd.com]
- 10. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Cyclohex-2-ene-1-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353798#physical-and-chemical-properties-of-cyclohex-2-ene-1-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com